(4-((3-Fluorobenzyl)oxy)phenyl)methanol
Overview
Description
(4-((3-Fluorobenzyl)oxy)phenyl)methanol is an organic compound with the molecular formula C14H13FO2 and a molecular weight of 232.25 g/mol . This compound is characterized by the presence of a fluorobenzyl group attached to a phenylmethanol moiety through an ether linkage. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((3-Fluorobenzyl)oxy)phenyl)methanol typically involves the reduction of (4-((3-Fluorobenzyl)oxy)benzaldehyde using sodium tetrahydroborate in methanol at 0°C for 1 hour . The reaction mixture is then concentrated, and the product is extracted using ethyl acetate, followed by purification through chromatography .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale reduction reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(4-((3-Fluorobenzyl)oxy)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium tetrahydroborate is commonly used for the reduction of the aldehyde group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium iodide in acetone.
Major Products
Oxidation: (4-((3-Fluorobenzyl)oxy)benzaldehyde or (4-((3-Fluorobenzyl)oxy)benzoic acid).
Reduction: (4-((3-Fluorobenzyl)oxy)phenyl)methane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-((3-Fluorobenzyl)oxy)phenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its structural similarity to natural substrates.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of fine chemicals and as a standard in analytical chemistry
Mechanism of Action
The mechanism of action of (4-((3-Fluorobenzyl)oxy)phenyl)methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
(4-((3-Fluorobenzyl)oxy)benzaldehyde: A precursor in the synthesis of (4-((3-Fluorobenzyl)oxy)phenyl)methanol.
(4-((3-Fluorobenzyl)oxy)benzoic acid: An oxidation product of this compound.
(4-((3-Fluorobenzyl)oxy)phenyl)methane: A reduction product of this compound.
Uniqueness
This compound is unique due to the presence of the fluorobenzyl group, which imparts distinct chemical properties such as increased lipophilicity and potential biological activity. This makes it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals .
Properties
IUPAC Name |
[4-[(3-fluorophenyl)methoxy]phenyl]methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2/c15-13-3-1-2-12(8-13)10-17-14-6-4-11(9-16)5-7-14/h1-8,16H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEAJDZCZAAZJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
690969-16-5 | |
Record name | (4-((3-Fluorophenyl)methoxy)phenyl)methanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0690969165 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4-((3-FLUOROPHENYL)METHOXY)PHENYL)METHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E278CRW677 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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